molecular formula C16H13ClN4O B2363079 N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-72-6

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2363079
CAS No.: 321533-72-6
M. Wt: 312.76
InChI Key: PWRUBHXKBPPTFJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-chlorobenzyl group and a 1H-pyrazol-1-yl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the nicotinamide core is replaced by the 4-chlorobenzyl moiety.

    Attachment of the 1H-Pyrazol-1-yl Group: The 1H-pyrazol-1-yl group can be attached through a coupling reaction, often using a catalyst to facilitate the formation of the desired bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the compound.

Scientific Research Applications

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide
  • N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)benzamide

Uniqueness

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-5-2-12(3-6-14)10-19-16(22)13-4-7-15(18-11-13)21-9-1-8-20-21/h1-9,11H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRUBHXKBPPTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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